1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve the use of these synthetic routes under optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or nickel . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity . The compound can also form coordination complexes with metal ions, affecting their biological activity .
Comparison with Similar Compounds
1H-Imidazole-5-carboxylic acid, 4-amino-2-ethyl-1-propyl-, ethyl ester can be compared with other imidazole derivatives such as:
1-Methyl-1H-imidazole-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl ester group.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate: This compound has a hydroxyl group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55747-09-6 |
---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 5-amino-2-ethyl-3-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-4-7-14-8(5-2)13-10(12)9(14)11(15)16-6-3/h4-7,12H2,1-3H3 |
InChI Key |
SBPKKJXHMJGIMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1C(=O)OCC)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.